4-(3-Bromo-2-methylpropyl)-1,3-thiazole chemical structure and properties
4-(3-Bromo-2-methylpropyl)-1,3-thiazole chemical structure and properties
The following technical guide details the structure, properties, synthesis, and applications of 4-(3-Bromo-2-methylpropyl)-1,3-thiazole .
[1]
Chemical Identity & Structural Analysis[2][3][4]
4-(3-Bromo-2-methylpropyl)-1,3-thiazole is a functionalized heterocyclic building block characterized by a 1,3-thiazole core substituted at the C4 position with a brominated isobutyl-like chain. It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly cephalosporin antibiotics and thiazole-based kinase inhibitors.[1]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 4-(3-Bromo-2-methylpropyl)-1,3-thiazole |
| CAS Registry Number | 1493124-47-2 |
| Molecular Formula | C |
| Molecular Weight | 220.13 g/mol |
| SMILES | CC(CBr)Cc1ncsc1 |
| InChIKey | KXLBZMPLEYXCHJ-UHFFFAOYSA-N |
Structural Features
The molecule consists of two distinct domains:[1]
-
Heterocyclic Core: A 1,3-thiazole ring acting as a bioisostere for pyridine or imidazole, providing aromaticity and hydrogen bond acceptor capability (via N3).[1]
-
Electrophilic Side Chain: A 3-bromo-2-methylpropyl group attached at C4.[2] The terminal alkyl bromide is a potent electrophile, while the
-methyl group introduces chirality and steric bulk, influencing the conformation of downstream derivatives.[1]
Note on Isomerism: This compound possesses a chiral center at the
-carbon of the propyl chain.[1] Unless specified as the- or -enantiomer, it is typically supplied as a racemate. It is distinct from its regioisomer, 5-(3-bromo-2-methylpropyl)-1,3-thiazole (CAS 1564670-12-7), which is more commonly associated with Cefditoren synthesis.
Physicochemical Properties[6]
| Property | Value (Predicted/Experimental) |
| Physical State | Pale yellow to amber liquid |
| Density | |
| Boiling Point | |
| LogP | 2.64 (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| pKa (Conjugate Acid) | ~2.5 (Thiazole nitrogen) |
Synthesis & Manufacturing
The synthesis of 4-substituted thiazoles typically employs the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an
Retrosynthetic Analysis
To construct the 4-(3-bromo-2-methylpropyl) scaffold, the disconnection implies:
-
Fragment A: Thioformamide (providing the N-C-S fragment and C2-H).[1]
-
Fragment B: 1,5-Dibromo-4-methylpentan-2-one (providing the C4-C5 backbone and the side chain).
Experimental Protocol: Hantzsch Condensation
Reaction Scheme:
Step-by-Step Procedure:
-
Precursor Preparation: Synthesize 1,5-dibromo-4-methylpentan-2-one by brominating 4-methyl-2-pentanone (MIBK) or via ring-opening of a methyl-substituted lactone/dihydrofuran with HBr.
-
Condensation:
-
Dissolve 1.0 eq of thioformamide in absolute ethanol.[1]
-
Add 1.05 eq of 1,5-dibromo-4-methylpentan-2-one dropwise at 0°C to prevent uncontrolled exotherms.
-
Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The reaction proceeds via nucleophilic attack of sulfur on the
-carbon of the ketone, followed by cyclization and dehydration.[1]
-
-
Workup:
-
Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexane:EtOAc gradient).
Synthesis Flowchart (Graphviz)
Caption: Hantzsch synthesis pathway involving the condensation of thioformamide with a dibrominated ketone.
Reactivity & Applications
Core Reactivity Profile
The molecule exhibits dual reactivity:[1]
-
Nucleophilic Substitution (S
2): The primary alkyl bromide is highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).[1] The adjacent methyl group provides slight steric hindrance but does not prevent substitution.[1] -
Thiazole Functionalization: The C2 position (between N and S) is acidic and can be lithiated (e.g., with n-BuLi) to introduce electrophiles (formyl, carboxyl groups).[1]
Drug Development Applications
This compound is a "linker" scaffold used to attach the pharmacologically active thiazole ring to other molecular cores.[1]
-
Cephalosporin Antibiotics: Analogous to the side chains in Cefditoren and Cefcapene , this moiety enhances cell wall penetration and affinity for Penicillin-Binding Proteins (PBPs).[1]
-
Kinase Inhibitors: The thiazole ring serves as an ATP-mimetic hinge binder, while the alkyl chain extends into the hydrophobic pocket of the enzyme.[1]
Reactivity Network
Caption: Primary reactivity pathways including nucleophilic displacement of the bromide and C2-functionalization.
Safety & Handling (MSDS Highlights)
Hazard Classification (GHS):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocols:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyl bromides can hydrolyze slowly in moist air.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use only in a fume hood due to potential lachrymatory effects of brominated intermediates.[1]
-
Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.[1]
References
-
PubChem Compound Summary. (2025). 4-Bromo-2-methyl-1,3-thiazole and related thiazole derivatives. National Center for Biotechnology Information.[1] Link
-
ChemicalBook. (2025).[1] Product entry for 1,5-Dibromopentane and Thiazole synthesis intermediates.Link
-
ChemSRC. (2025).[1][4] CAS 1493124-47-2: 4-(3-Bromo-2-methylpropyl)-1,3-thiazole Physicochemical Properties.Link
-
Organic Chemistry Portal. (2025). Synthesis of Thiazoles: Hantzsch Synthesis.[1][5]Link
